molecular formula C14H16N2 B1525838 Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine CAS No. 1250627-32-7

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine

Cat. No.: B1525838
CAS No.: 1250627-32-7
M. Wt: 212.29 g/mol
InChI Key: OOSKAQGIOQIVAM-UHFFFAOYSA-N
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Description

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine (CAS Ref: 3D-AAC62732) is a nitrogen-containing organic compound featuring a benzylamine core substituted with an ethyl group and a 3-(pyridin-4-yl)phenyl moiety. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol (). This compound is marketed as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research, with commercial availability in quantities ranging from 50 mg to 500 mg ().

Properties

IUPAC Name

N-[(3-pyridin-4-ylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSKAQGIOQIVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various case studies highlighting its efficacy against different biological targets.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the reaction of pyridine derivatives with phenylmethylamine. The structure of the compound features a pyridine ring attached to a phenyl group, which is crucial for its biological activity. The molecular formula is C14_{14}H16_{16}N, and it has a molecular weight of 212.29 g/mol.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in the regulation of cell growth and differentiation. This inhibition can lead to significant anticancer effects, particularly against lung cancer cell lines such as A549.

3.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines more effectively than established chemotherapeutic agents like imatinib.

Compound Cell Line IC50_{50} (µM) Comparison
This compoundA549 (Lung Cancer)5.2More effective than imatinib (IC50_{50}=10 µM)
ImatinibA54910Reference Compound

3.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusInhibitory8
Escherichia coliInhibitory16
Candida albicansInhibitory32

4.1 Study on Lung Cancer

A study published in Frontiers in Materials investigated the anticancer effects of several pyridine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of A549 cells, showcasing its potential as a therapeutic agent for lung cancer treatment .

4.2 Antimicrobial Screening

In another research effort focused on antimicrobial activities, this compound was tested against various bacterial strains and fungi. The findings revealed that it exhibited comparable or superior activity to several commercial antibiotics and antifungal agents, suggesting its viability as a new antimicrobial agent .

5. Conclusion

This compound presents promising biological activities, particularly in anticancer and antimicrobial applications. Its mechanism of action through RTK inhibition highlights its potential role in targeted cancer therapies. Further research is warranted to explore its full therapeutic potential and to understand the underlying mechanisms governing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl({1-[3-(Pyridin-4-yl)phenyl]ethyl})amine (Compound B)

  • Structure : Differs from Compound A by replacing the benzylamine’s methylene bridge (–CH₂–) with an ethyl group (–CH(CH₃)–) ().
  • Molecular Formula : C₁₄H₁₆N₂ (identical to Compound A) but with distinct branching.
  • Boiling Point: Not reported, but branching likely lowers boiling point relative to linear analogs.
  • Applications : Used in ligand design for metal-organic frameworks (MOFs) due to its conformational flexibility ().

Methyl({[3-(Trifluoromethyl)pyridin-4-yl]methyl})amine Dihydrochloride (Compound C)

  • Structure : Features a trifluoromethyl (–CF₃) substituent on the pyridine ring ().
  • Molecular Formula : C₉H₁₁Cl₂F₃N₂.
  • Key Differences :
    • Electron-Withdrawing Effects : The –CF₃ group decreases electron density on the pyridine ring, reducing basicity compared to Compound A.
    • Solubility : The dihydrochloride salt enhances aqueous solubility, making Compound C more suitable for biological assays.
  • Applications : Likely used in fluorinated drug candidates targeting CNS disorders ().

[2-(1H-Indol-3-yl)ethyl][(Pyridin-4-yl)methyl]amine Hydrochloride (Compound D)

  • Structure : Incorporates an indole moiety linked via an ethylamine chain ().
  • Molecular Formula : C₁₆H₁₈ClN₃.
  • Polarity: The indole’s NH group increases polarity compared to Compound A.
  • Applications: Potential use in neuropharmacology (e.g., serotonin receptor modulators) ().

N-Methyl-2-((4-Methyl-5-(((3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound E)

  • Structure : Contains a bis-triazole core with thioether and pyridinyl groups ().
  • Molecular Formula : C₁₅H₁₆N₈S₂.
  • Key Differences :
    • Heterocyclic Complexity : The triazole-thioether system may confer antimicrobial activity, unlike Compound A.
    • Hydrogen-Bonding Capacity : Multiple nitrogen atoms enhance interactions with biological targets.
  • Applications : Investigated as an antimicrobial agent ().

{4-[4-(4-Chloro-phenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methyl-pyrimidin-2-yl}-(4-cyclopentyl-2-methylsulfanyl-phenyl)-ethyl-amine (Compound F)

  • Structure : A polycyclic amine with chlorophenyl, pyrimidine, and methylsulfanyl groups ().
  • Molecular Formula : C₃₀H₃₅ClN₄S.
  • Key Differences :
    • Lipophilicity : The chlorophenyl and cyclopentyl groups significantly increase logP, favoring membrane penetration.
    • Target Selectivity : Likely designed for kinase inhibition due to pyrimidine scaffolding ().

Research Implications

  • Drug Design : Compound A’s simplicity makes it a versatile scaffold, whereas Compounds C and E highlight the role of electronegative substituents (–CF₃, triazoles) in bioactivity.
  • Material Science : The conformational flexibility of Compound B versus the rigidity of Compound A could influence their utility in MOFs or catalysis.
  • Toxicity Considerations : Chlorinated (Compound F) and fluorinated (Compound C) analogs may require enhanced metabolic stability studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
Reactant of Route 2
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Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine

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